molecular formula C17H22O4 B4303639 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one

4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one

Cat. No. B4303639
M. Wt: 290.4 g/mol
InChI Key: HADXWJLUCXSNFJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one, also known as DDB-TF, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one is related to its electron-transporting properties. It has been found to have a high electron mobility, which allows it to efficiently transport electrons through a material. This property is crucial for the performance of electronic devices, such as transistors and solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one in lab experiments is its high electron mobility, which allows for efficient electron transport through a material. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one. One area of interest is its potential use in organic solar cells, where it could be used as an electron-transporting material. Another area of interest is its use in biomedical applications, where it could be used as a biocompatible material for drug delivery or tissue engineering. Additionally, further research is needed to optimize the synthesis method for 4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one and to investigate its properties in more detail.

Scientific Research Applications

4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to have excellent electron-transporting properties, making it a promising candidate for use in organic electronic devices, such as organic field-effect transistors and organic solar cells.

properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,2,5,5-tetramethyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-16(2)12(15(18)17(3,4)21-16)9-11-7-8-13(19-5)14(10-11)20-6/h7-10H,1-6H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADXWJLUCXSNFJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)C(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(3,4-dimethoxybenzylidene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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